molecular formula C20H27ClN2O6 B2738277 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate CAS No. 1396811-25-8

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate

Cat. No. B2738277
CAS RN: 1396811-25-8
M. Wt: 426.89
InChI Key: QYCZNCVUNIEURM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the piperidine ring, the chlorobenzyl group, and the cyclopropylacetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could confer basicity, while the chlorobenzyl group could contribute to the compound’s lipophilicity .

Scientific Research Applications

Novel Salt Formulations and Pharmaceutical Compositions

Research into novel salt formulations, such as N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, highlights the importance of these compounds in creating pharmaceutical compositions. Such salts can be used in therapeutic treatments, indicating a potential application area for similar compounds in drug development and formulation (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis and Oxidation Processes

Studies on the oxidation of amines to nitriles, ketones, and lactams provide insight into synthetic pathways that could be relevant for modifying or synthesizing derivatives of the compound . Such processes are crucial for the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (R. Moriarty et al., 1988).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitors

Research on compounds as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) underscores the therapeutic potential of structurally related compounds in treating diseases involving ACAT-1 overexpression. This application is particularly relevant in the context of cardiovascular diseases and cholesterol management (K. Shibuya et al., 2018).

Antibacterial Activity

The synthesis and evaluation of antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores indicate a promising avenue for the compound if similar functionalities are explored. Such studies highlight the role of these compounds in developing new antibacterial agents, addressing the urgent need for novel antibiotics (Kashif Iqbal et al., 2017).

Antihistaminic and Antiserotonin Properties

The exploration of compounds for antihistaminic and antiserotonin activities showcases another potential application area. Such compounds can be instrumental in developing treatments for allergies, asthma, and other conditions where modulation of histamine and serotonin receptors is beneficial (C. A. Stone et al., 1961).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are biologically active and can interact with various enzymes and receptors in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, its biological activity, and the conditions under which it is handled and used .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2.C2H2O4/c19-16-3-1-14(2-4-16)12-23-13-15-7-9-21(10-8-15)11-18(22)20-17-5-6-17;3-1(4)2(5)6/h1-4,15,17H,5-13H2,(H,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCZNCVUNIEURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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